(4-benzylpiperazin-1-yl)(6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone
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Overview
Description
(4-BENZYLPIPERAZINO)(6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)METHANONE is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .
Industrial Production Methods
Industrial production methods for this compound are likely to involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(4-BENZYLPIPERAZINO)(6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)METHANONE undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(4-BENZYLPIPERAZINO)(6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)METHANONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.
Medicine: Investigated for its potential therapeutic effects, particularly as a kinase inhibitor.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (4-BENZYLPIPERAZINO)(6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)METHANONE involves its interaction with specific molecular targets, such as kinases. It binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in their substituents.
Uniqueness
The uniqueness of (4-BENZYLPIPERAZINO)(6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)METHANONE lies in its specific combination of substituents, which confer unique biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C28H29N5O |
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Molecular Weight |
451.6 g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-(6-cyclopropyl-3-methyl-1-phenylpyrazolo[3,4-b]pyridin-4-yl)methanone |
InChI |
InChI=1S/C28H29N5O/c1-20-26-24(28(34)32-16-14-31(15-17-32)19-21-8-4-2-5-9-21)18-25(22-12-13-22)29-27(26)33(30-20)23-10-6-3-7-11-23/h2-11,18,22H,12-17,19H2,1H3 |
InChI Key |
SLTNNRKRTYZRBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)N4CCN(CC4)CC5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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